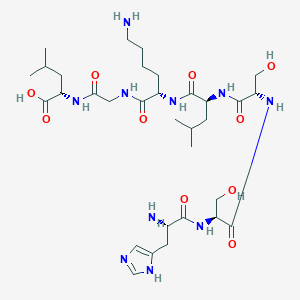
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate is a chemical compound with the molecular formula C12H2F8HgO2·H2O . This compound is known for its unique structure, which includes a mercury atom bonded to two tetrafluorohydroxyphenyl groups. The presence of fluorine atoms and the hydroxyl groups contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate typically involves the reaction of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid with a mercury-containing reagent under controlled conditions . The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction may be carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.
Análisis De Reacciones Químicas
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different mercury-containing species.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity is a concern.
Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate exerts its effects involves the interaction of the mercury atom with various molecular targets. The fluorine atoms and hydroxyl groups play a role in modulating the reactivity and binding affinity of the compound. The pathways involved include the formation of stable complexes with other molecules and the potential disruption of biological processes due to mercury’s known toxicity .
Comparación Con Compuestos Similares
Similar compounds to Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate include other mercury-containing organic compounds such as:
Bis(4-hydroxyphenyl)mercury: Lacks the fluorine atoms, resulting in different reactivity and properties.
Bis(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury: Contains methoxy groups instead of hydroxyl groups, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of fluorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
873889-26-0 |
|---|---|
Fórmula molecular |
C12H4F8HgO3 |
Peso molecular |
548.74 g/mol |
Nombre IUPAC |
bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate |
InChI |
InChI=1S/2C6HF4O.Hg.H2O/c2*7-2-1-3(8)5(10)6(11)4(2)9;;/h2*11H;;1H2 |
Clave InChI |
HRGOKDYZNYNRNX-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)[Hg]C2=C(C(=C(C(=C2F)F)O)F)F)F)F)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)


![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)

![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14190345.png)
